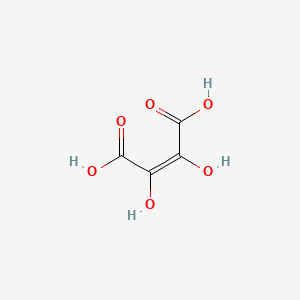

Dihydroxymaleic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524920. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2,3-dihydroxybut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCOSCNPHJNQBP-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(=O)O)/O)(\C(=O)O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033972 | |

| Record name | Dihydroxymaleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Dihydroxymaleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

526-84-1 | |

| Record name | Dihydroxymaleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxymaleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxymaleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroxymaleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroxymaleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxymaleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYMALEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776QC6WN6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Dihydroxymaleic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the history, discovery, and synthesis of dihydroxymaleic acid. It includes detailed experimental protocols from seminal works, quantitative data, and visualizations of the synthetic pathways.

Introduction

This compound, with the chemical formula C₄H₄O₆, is an organic compound that has been of interest for its chemical properties and potential applications. It is a white crystalline solid, soluble in water, and is known to decompose at 155°C without melting.[1] This guide delves into the historical context of its discovery and the evolution of its chemical synthesis.

The Discovery of this compound: The Work of H.J.H. Fenton

The discovery of this compound is intrinsically linked to the development of one of the most well-known reagents in organic chemistry: Fenton's reagent. In the late 19th century, Henry John Horstman Fenton, through his work on the oxidation of tartaric acid in the presence of ferrous ions and hydrogen peroxide, laid the groundwork for a new understanding of oxidation reactions.

His investigations revealed that the reaction of tartaric acid with hydrogen peroxide, catalyzed by a ferrous salt, yielded a new, previously uncharacterized compound. This compound was later identified as this compound. Fenton's seminal work, published in the Journal of the Chemical Society in 1905, provided the first detailed account of the synthesis of this novel acid.[1]

Chemical Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the oxidation of tartaric acid using Fenton's reagent. This method, along with a subsequent contribution by J.U. Nef, remains a cornerstone of its preparation.

Fenton's Method (1905)

The original method developed by H.J.H. Fenton involves the controlled oxidation of tartaric acid. The reaction proceeds via the generation of hydroxyl radicals from the interaction of ferrous ions and hydrogen peroxide, which then oxidize the tartaric acid.

Experimental Protocol:

A detailed protocol based on Fenton's 1905 publication is as follows:

-

Preparation of Reagents:

-

A solution of tartaric acid in water.

-

A dilute solution of ferrous sulfate (FeSO₄).

-

Hydrogen peroxide (H₂O₂).

-

-

Reaction Procedure:

-

To a solution of tartaric acid, a small amount of the ferrous sulfate solution is added to act as a catalyst.

-

Hydrogen peroxide is then added gradually to the mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

The reaction mixture is typically stirred for a specific period to ensure complete oxidation.

-

-

Isolation and Purification:

-

The resulting this compound can be isolated by crystallization.

-

The crude product is then purified by recrystallization from a suitable solvent, such as water.

-

Logical Relationship of Fenton's Synthesis:

Caption: Logical workflow of this compound synthesis via Fenton's method.

Nef's Contribution (1907)

In 1907, J.U. Nef published a paper in Annalen der Chemie that also described the preparation of this compound from tartaric acid.[1] While building upon the foundational work of Fenton, Nef's research provided further insights into the reaction and may have offered refinements to the synthetic procedure. A detailed examination of this publication would be necessary to delineate the specific advancements made by Nef.

Quantitative Data

The following table summarizes the key quantitative data for this compound. Please note that specific reaction yields can vary depending on the precise experimental conditions.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₄O₆ | [1] |

| Molecular Weight | 148.07 g/mol | [1] |

| Melting Point | 155 °C (decomposes) | [1] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water | [1] |

Alternative Synthesis Routes

While the oxidation of tartaric acid is the most established method, other potential synthetic pathways for this compound and its derivatives may exist. A comprehensive review of modern organic synthesis literature could reveal alternative approaches, potentially offering improved yields, milder reaction conditions, or the use of more environmentally benign reagents.

Experimental Workflow for Synthesis and Analysis:

Caption: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

The discovery of this compound by H.J.H. Fenton was a significant event in the history of organic chemistry, not only for the characterization of a new compound but also for its role in the development of the powerful Fenton's reagent. The synthesis of this compound through the oxidation of tartaric acid remains a classic example of this type of reaction. Further research into alternative synthetic methodologies and a more detailed characterization using modern spectroscopic techniques would be valuable for a more complete understanding of this interesting molecule and its potential applications in various fields of chemical research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of Dihydroxymaleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxymaleic acid, a dicarboxylic acid derivative of maleic acid, presents a unique chemical structure that has garnered interest in various scientific domains. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and to provide detailed experimental context.

Chemical Identity and Structure

This compound is systematically known as (Z)-2,3-dihydroxybut-2-enedioic acid. Its structure features a four-carbon backbone with two carboxylic acid groups and two hydroxyl groups attached to the double-bonded carbons in a cis configuration.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (Z)-2,3-dihydroxybut-2-enedioic acid | [1][2] |

| Synonyms | 1,2-dihydroxyethylenedicarboxylic acid, (2Z)-2,3-Dihydroxy-2-butenedioic acid, Maleic acid, dihydroxy- | [1] |

| CAS Number | 526-84-1 | [1][2][3] |

| Molecular Formula | C₄H₄O₆ | [1][2] |

| Molecular Weight | 148.07 g/mol | [3] |

| Canonical SMILES | C(=C(C(=O)O)O)C(=O)O | [2] |

| InChI Key | BZCOSCNPHJNQBP-UPHRSURJSA-N | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. The available quantitative data is summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Melting Point | The anhydrous acid decomposes at 155°C without melting. It typically crystallizes as a dihydrate. | [3] |

| Solubility | Soluble in water. Slightly soluble in cold water, ether, and acetic acid. More soluble in alcohol. | [1][3] |

| Stability | Aqueous solutions are unstable. | [3] |

| pKa | Data not available in the searched literature. |

Experimental Protocols

Synthesis of this compound via Oxidation of Tartaric Acid

A primary method for the synthesis of this compound is the oxidation of tartaric acid using Fenton's reagent (a solution of hydrogen peroxide and an iron(II) salt).[4][5]

Objective: To synthesize this compound by the oxidation of tartaric acid.

Materials:

-

Tartaric acid

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Distilled water

-

Ethanol

-

Beakers, magnetic stirrer, filtration apparatus

Procedure:

-

Prepare a dilute aqueous solution of tartaric acid.

-

Add a catalytic amount of ferrous sulfate to the tartaric acid solution and stir until dissolved.

-

Slowly add hydrogen peroxide to the solution while stirring continuously. The reaction is exothermic and should be controlled.

-

The reaction mixture will change color, indicating the formation of a complex between the iron and the oxidation product.[4]

-

After the reaction is complete, the this compound can be isolated. As it often crystallizes as a dihydrate, cooling the solution may facilitate precipitation.[3]

-

The precipitate can be collected by filtration, washed with cold water and then a small amount of ethanol, and dried under vacuum.

References

An In-depth Technical Guide to Dihydroxymaleic Acid (CAS 526-84-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxymaleic acid (CAS 526-84-1), systematically known as (2Z)-2,3-dihydroxy-2-butenedioic acid, is an organic compound with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities. Detailed experimental protocols and structured data presentation are included to facilitate its use in research and development.

Physicochemical Properties

This compound is a white crystalline solid.[1] It is often found as a dihydrate and its aqueous solutions are known to be unstable.[2] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄O₆ | [3][4] |

| Molecular Weight | 148.07 g/mol | [3][4] |

| Melting Point | Decomposes at 155°C | [3] |

| Boiling Point | 387.3 ± 42.0 °C at 760 mmHg | [3] |

| Appearance | White crystalline solid, often as a dihydrate | [1][2] |

| Solubility | Slightly soluble in cold water, ether, and acetic acid; more soluble in alcohol.[2] | [2] |

| pKa | Data not available | |

| CAS Number | 526-84-1 | [2] |

Synthesis

The primary method for the synthesis of this compound is through the oxidation of tartaric acid.[2][5] This reaction is historically significant and was first reported by H.J.H. Fenton.[5] The process typically involves the use of Fenton's reagent, which is a solution of hydrogen peroxide and an iron(II) salt that generates hydroxyl radicals.[5]

Experimental Protocol: Synthesis via Oxidation of Tartaric Acid

Materials:

-

L-(+)-tartaric acid

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Distilled water

-

Ethanol (for purification)

-

Barium carbonate or calcium carbonate (for neutralization and precipitation)

Procedure:

-

Reaction Setup: Dissolve a known amount of L-(+)-tartaric acid in distilled water in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of ferrous sulfate to the tartaric acid solution and stir until dissolved.

-

Oxidation: Slowly add hydrogen peroxide solution dropwise to the reaction mixture while maintaining a controlled temperature (e.g., using an ice bath). The reaction is exothermic. The addition rate should be controlled to prevent excessive heat generation.

-

Neutralization and Precipitation: After the reaction is complete (indicated by the cessation of gas evolution or a color change), neutralize the excess acid by carefully adding a base such as barium carbonate or calcium carbonate. This will precipitate the this compound as its corresponding salt.

-

Isolation of the Free Acid: Filter the precipitate and wash it with cold water. To obtain the free acid, the salt is then treated with a stoichiometric amount of a strong acid (e.g., sulfuric acid) to precipitate the less soluble barium or calcium sulfate, leaving this compound in the solution.

-

Purification: The resulting solution containing this compound can be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Logical Workflow for Synthesis:

References

Theoretical Insights into the Stability of Dihydroxymaleic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dihydroxymaleic acid, a dicarboxylic acid of significant interest in organic chemistry and biochemistry, presents a fascinating case study in molecular stability, influenced by its stereochemistry and the potential for tautomerism. This technical guide delves into the theoretical studies that illuminate the thermodynamic and kinetic stability of this compound and its isomers. By leveraging computational chemistry, we can gain a deeper understanding of the energetic landscape of these molecules, which is crucial for applications in drug design and development where molecular stability is paramount.

Core Concepts: Isomerism and Tautomerism

This compound is the cis-isomer of 2,3-dihydroxybut-2-enedioic acid. Its geometric counterpart, dihydroxyfumaric acid (trans-isomer), provides a valuable point of comparison for understanding its stability. A key aspect of the stability of these molecules is their existence as different tautomers, primarily the enediol and various keto forms. The interconversion between these forms is a dynamic process governed by specific energy barriers.

Computational Methodology

The insights presented here are derived from computational studies, primarily employing Density Functional Theory (DFT). This quantum chemical method allows for the calculation of molecular structures, energies, and properties with a good balance of accuracy and computational cost.

Experimental Protocol: A Representative DFT Study

A comprehensive theoretical investigation into the isomers of dihydroxyfumaric acid, a geometric isomer of this compound, was conducted by Bolocan and Duca, providing a robust framework for understanding these systems.[1][2][3] The key aspects of their computational protocol are outlined below:

-

Software: The ORCA software package was utilized for the DFT calculations.[1]

-

Method: The B3LYP hybrid functional was employed. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6–311++G(2df,2p) basis set was used. This is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, as well as polarization functions (2df,2p) to allow for more flexibility in describing the electron distribution.

-

Solvation Model: To simulate an aqueous environment, the Solvation Model based on Density (SMD) was applied.[1]

-

Calculations Performed:

-

Geometry Optimization: The molecular structures of all isomers were optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations were performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Thermodynamic Properties: Gibbs free energies (G) were calculated to determine the relative stabilities of the different isomers at a standard temperature (298.15 K).

-

Transition State Search: The geometries of transition states for the interconversion between isomers were located and characterized.

-

Activation Energy Calculation: The energy difference between the transition state and the reactant was calculated to determine the activation energy (Ea) for the isomerization and tautomerization processes.

-

Data Presentation: Stability of Dihydroxyfumaric Acid Isomers

The following tables summarize the quantitative data on the relative Gibbs free energies of the most stable enediol and keto tautomers of dihydroxyfumaric acid, as well as the activation energies for their interconversion, based on the work of Bolocan and Duca.[1][2] While this data is for the trans-isomer, it provides a crucial baseline for understanding the analogous landscape for this compound. The cis-configuration in this compound is expected to influence these values due to different intramolecular interactions, such as hydrogen bonding.

Table 1: Relative Gibbs Free Energies of Dihydroxyfumaric Acid Tautomers

| Tautomer | Form | Relative Gibbs Free Energy (kJ/mol) - Gas Phase | Relative Gibbs Free Energy (kJ/mol) - Aqueous Solution |

| E1 | Enediol | 0.00 | 4.3 |

| E2 | Enediol | 4.3 | 0.00 |

| E3 | Enediol | 8.5 | 1.1 |

| K1 | Keto | 46.7 | 32.7 |

Data extracted from Bolocan and Duca (2021).[2]

Table 2: Activation Energies for Interconversion of Dihydroxyfumaric Acid Tautomers

| Reaction | Activation Energy (Ea) (kJ/mol) - Gas Phase | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) - Gas Phase | Activation Energy (Ea) (kJ/mol) - Aqueous Solution | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) - Aqueous Solution |

| Enediol → Keto | 230 - 310 | Not explicitly stated | 180 - 230 | Not explicitly stated |

| Keto → Enediol | ~180 - 260 | Not explicitly stated | ~130 - 180 | Not explicitly stated |

| Enediol ↔ Enediol (Internal Rotation) | 0.15 - 75 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Proton Transfer | 135 - 160 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Data ranges are approximate based on the values reported by Bolocan and Duca (2022).[1]

Key Findings from Theoretical Studies

-

Predominance of the Enediol Form: Theoretical calculations consistently show that the enediol tautomer of dihydroxyfumaric acid is significantly more stable than the keto forms in both the gas phase and aqueous solution.[2] The most stable enediol isomer in the gas phase (E1) has a Gibbs free energy that is 46.7 kJ/mol lower than the most stable keto form (K1).[2] In an aqueous solution, this difference is 32.7 kJ/mol for the most stable enediol isomer (E2).[2]

-

High Barrier for Keto-Enol Tautomerization: The interconversion between the enediol and keto forms involves a substantial activation energy barrier, typically in the range of 230–310 kJ/mol in the gas phase.[1][2] This indicates that at room temperature, the rate of tautomerization is very slow.

-

Solvent Effects: The presence of a solvent like water lowers the activation energy for keto-enol tautomerization by 50-80 kJ/mol, facilitating the process to some extent.[1][2] Water also influences the relative stability of the different enediol isomers.

-

Intramolecular Interactions: The stability of the different tautomers is influenced by intramolecular hydrogen bonding. In this compound, the cis configuration of the carboxylic acid groups would allow for stronger intramolecular hydrogen bonding, which is expected to have a significant impact on the relative energies of its tautomers compared to dihydroxyfumaric acid.

Visualizing the Energetic Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and pathways discussed.

Implications for Drug Development

The theoretical study of this compound and its isomers provides critical information for drug development professionals:

-

Polymorphism and Formulation: Understanding the relative stabilities of different tautomers is essential for controlling polymorphism in the solid state, which can significantly impact the solubility, dissolution rate, and bioavailability of a drug.

-

Metabolic Stability: The kinetic stability, as indicated by the activation barriers for isomerization and decomposition, can provide insights into the metabolic fate of a drug molecule.

-

Receptor Binding: Different tautomers will have different three-dimensional shapes and electronic properties, leading to variations in their binding affinity to biological targets. A thorough understanding of the predominant tautomeric form under physiological conditions is therefore crucial for rational drug design.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, offer a powerful lens through which to examine the stability of this compound and its related isomers. The available data on dihydroxyfumaric acid indicates that the enediol form is thermodynamically preferred, and that a significant energy barrier hinders its conversion to the keto tautomer. While direct computational data for this compound is less prevalent in the literature, the established methodologies provide a clear path for future investigations. A comprehensive understanding of the tautomeric landscape of this compound is a critical step in harnessing its potential in medicinal chemistry and materials science.

References

An In-depth Technical Guide to Dihydroxymaleic Acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxymaleic acid, a dicarboxylic acid with the chemical formula C4H4O6, is a compound of historical and niche chemical interest. This technical guide provides a comprehensive overview of its synonyms, alternative names, and key identifiers. It summarizes its known physicochemical properties and details historical synthesis methods. Furthermore, this guide outlines its application in analytical chemistry, specifically in the detection of titanium, and explores its potential as an antioxidant. Experimental workflows and logical relationships are visualized to facilitate understanding.

Nomenclature and Identification

This compound is known by several names in scientific literature. Accurate identification is crucial for research and documentation.

| Identifier Type | Value |

| Preferred IUPAC Name | (Z)-2,3-dihydroxybut-2-enedioic acid[1] |

| CAS Registry Number | 526-84-1[1][2] |

| Molecular Formula | C4H4O6[1][2] |

| Molecular Weight | 148.07 g/mol [1][2] |

| Synonyms & Alternatives | 2,3-Dihydroxymaleic acid, 1,2-dihydroxyethylenedicarboxylic acid, Maleic acid, dihydroxy-[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The compound is typically a solid at room temperature and exhibits solubility in polar solvents.

| Property | Value/Description |

| Physical Description | Plates from water, usually crystallizes as the dihydrate. Appears as a white crystalline solid.[3][4] |

| Melting Point | The anhydrous acid decomposes at 155°C without melting.[3] |

| Solubility | Slightly soluble in cold water, ether, and acetic acid; more soluble in alcohol. Aqueous solutions are unstable.[3] |

| Percent Composition | C 32.45%, H 2.72%, O 64.83%[2] |

Experimental Protocols

Synthesis of this compound from Tartaric Acid (Fenton's Method)

A historical method for the preparation of this compound involves the oxidation of tartaric acid using a Fenton-like reaction. This method was described by Fenton in 1905.[3] While a detailed modern protocol is not available, the classical approach is outlined below.

Principle: The Fenton reaction utilizes hydrogen peroxide and a ferrous salt catalyst to generate hydroxyl radicals, which oxidize tartaric acid to this compound.

Historical Procedure Outline:

-

A solution of tartaric acid is prepared in water.

-

A small concentration of a ferrous salt (e.g., ferrous sulfate) is introduced to the solution.

-

Hydrogen peroxide is added to the mixture. The reaction proceeds to oxidize the tartaric acid.

-

The product, this compound, can be isolated from the reaction mixture.

This is a historical method and should be adapted with modern safety precautions and analytical techniques for monitoring reaction progress and purity of the product.

Detection of Titanium

This compound has been used for the detection of titanium. The reaction forms a colored complex, "Titani-dihydroxymaleic acid," which can be analyzed spectrophotometrically.

Principle: In the presence of titanium ions, this compound acts as a chelating agent, forming a colored complex. The intensity of the color is proportional to the concentration of titanium, allowing for quantitative analysis.

Experimental Workflow:

-

Sample Preparation: The sample containing titanium is brought into an acidic aqueous solution.

-

Complexation: A solution of this compound is added to the sample solution.

-

Spectrophotometric Analysis: The absorbance of the resulting colored solution is measured at a specific wavelength using a spectrophotometer.

-

Quantification: The concentration of titanium in the original sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known titanium concentrations.

Biological Activity and Applications

Antioxidant Properties

This compound has been proposed for use as an antioxidant, particularly for frozen foods.[3] Its structure, containing enediol and carboxylic acid functional groups, suggests it may act as a free radical scavenger and metal chelator. Further research is needed to fully characterize its antioxidant mechanism and efficacy in various systems.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways in biological systems. Its biological role appears to be more related to its chemical properties as an antioxidant rather than as a signaling molecule.

Conclusion

This compound is a compound with a well-defined chemical identity but with limited modern research into its properties and applications. The historical methods for its synthesis and its use in analytical chemistry provide a foundation for potential future investigations. For researchers in drug development, its antioxidant properties may warrant further exploration. The information and workflows provided in this guide serve as a valuable resource for scientists interested in this particular dicarboxylic acid.

References

An In-depth Technical Guide to the Solubility of Dihydroxymaleic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of dihydroxymaleic acid in organic solvents. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document provides a summary of the available qualitative solubility information. Furthermore, it outlines a comprehensive experimental protocol for the precise quantitative determination of this compound solubility in various organic solvents, enabling researchers to generate critical data for applications in drug development, organic synthesis, and materials science. A logical workflow for this experimental procedure is also presented.

Introduction

This compound, a dicarboxylic acid with the chemical formula C₄H₄O₆, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring two carboxylic acid groups and two hydroxyl groups on a double bond, suggests a high degree of polarity and the potential for extensive hydrogen bonding. These characteristics are pivotal in determining its solubility, a fundamental physical property that governs its behavior in solution and is critical for process design, formulation development, and reaction chemistry.

Despite its relevance, there is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. This guide aims to collate the existing qualitative information and provide a robust experimental framework for researchers to determine these values empirically.

Solubility of this compound: A Qualitative Overview

Qualitative solubility data for this compound has been reported in chemical literature. The compound is described as being "slightly soluble" in colder water, ether, and acetic acid, and "more soluble" in alcohol[1]. This suggests that while it has some affinity for both polar protic and polar aprotic solvents, its solubility is enhanced in alcohols, likely due to favorable hydrogen bonding interactions.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Reference |

| Polar Protic | Ethanol | C₂H₅OH | More Soluble | [1] |

| Methanol | CH₃OH | More Soluble (Inferred) | [1] | |

| Acetic Acid | CH₃COOH | Slightly Soluble | [1] | |

| Polar Aprotic | Diethyl Ether | (C₂H₅)₂O | Slightly Soluble | [1] |

Note: The solubility in methanol is inferred from the general statement of being "more sol in alcohol"[1]. Further experimental verification is required for precise characterization.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol based on the gravimetric method is provided below. This method is a reliable and widely used technique for determining the solubility of a solid solute in a liquid solvent[1][2][3][4].

3.1. Objective

To determine the quantitative solubility of this compound in a selected organic solvent at a specified temperature.

3.2. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readability to ±0.1 mg)

-

Thermostatic shaker or water bath with temperature control

-

Calibrated thermometer or temperature probe

-

Glass vials with airtight caps (e.g., 20 mL)

-

Syringe filters (solvent-compatible, pore size ≤ 0.45 µm)

-

Syringes

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a preliminary thermal analysis of this compound is recommended to determine its decomposition temperature).

-

Continue drying until all the solvent has evaporated and a constant mass of the dried solute is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

After drying, place the evaporating dish in a desiccator to cool to room temperature before the final weighing.

-

3.4. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Mass of the evaporating dish: M_dish

-

Mass of the dish + saturated solution: M_solution

-

Mass of the dish + dried this compound: M_solute

-

Mass of the dissolved this compound: Mass_acid = M_solute - M_dish

-

Mass of the solvent: Mass_solvent = M_solution - M_solute

-

Solubility in g/100 g of solvent: Solubility = (Mass_acid / Mass_solvent) * 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Preparation of Dihydroxymaleic Acid from Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dihydroxymaleic acid from tartaric acid, a process of significant interest in various chemical and pharmaceutical research domains. The core of this synthesis lies in the oxidation of tartaric acid, a readily available starting material, to yield the desired this compound. This document details the seminal experimental protocol, presents key quantitative data in a structured format, and visualizes the underlying chemical transformation and experimental workflow.

Core Synthesis Pathway: Fenton's Oxidation of Tartaric Acid

The foundational method for the preparation of this compound from tartaric acid involves the use of Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and a ferrous salt, typically ferrous sulfate (FeSO₄). This reaction, first described by H. J. H. Fenton in 1894, utilizes the powerful oxidizing properties of hydroxyl radicals generated in situ from the reaction between ferrous ions and hydrogen peroxide.

The overall chemical transformation can be represented as follows:

HOOC-CH(OH)-CH(OH)-COOH + H₂O₂ --(Fe²⁺ catalyst)--> HOOC-C(OH)=C(OH)-COOH + 2H₂O

Tartaric Acid + Hydrogen Peroxide --(Ferrous Iron Catalyst)--> this compound + Water

This oxidation reaction specifically targets the two secondary alcohol groups of the tartaric acid molecule, converting them into a dihydroxyalkene functionality, resulting in the formation of this compound.

Experimental Protocol: The Original Fenton Method

The following protocol is based on the original method described by H. J. H. Fenton. It is essential to note that this historical procedure may require optimization and adaptation using modern laboratory techniques and safety standards.

Materials:

-

Tartaric Acid

-

Ferrous Sulfate (FeSO₄)

-

Hydrogen Peroxide (H₂O₂)

-

Sodium Hydroxide (NaOH)

-

Sulfuric Acid (H₂SO₄)

-

Alcohol (Ethanol)

-

Ether

Procedure:

-

Preparation of the Reaction Mixture: A dilute aqueous solution of tartaric acid is prepared. To this, a small quantity of ferrous sulfate is added. The amount of ferrous sulfate should be minimal, as it acts as a catalyst.

-

Initiation of Oxidation: Hydrogen peroxide is then gradually added to the solution. The addition should be slow and controlled to manage the exothermic nature of the reaction.

-

Formation of the this compound Salt: After the addition of hydrogen peroxide, a sufficient amount of sodium hydroxide solution is added to make the mixture alkaline. This results in the formation of the sodium salt of this compound, which is soluble in water.

-

Isolation of the Free Acid: The alkaline solution is then acidified with dilute sulfuric acid. This protonates the carboxylate groups, leading to the precipitation of free this compound, which is sparingly soluble in cold water.

-

Purification: The crude this compound precipitate is collected by filtration. Further purification can be achieved by recrystallization. The crude acid is dissolved in a minimal amount of hot water, and upon cooling, crystals of this compound are formed. The crystals are then washed with a small amount of cold water, followed by a wash with a mixture of alcohol and ether to facilitate drying.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from tartaric acid based on available literature. It is important to recognize that yields and optimal conditions can vary based on the precise experimental setup and scale.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Tartaric Acid | Starting Material | The concentration of the initial aqueous solution should be dilute. |

| Ferrous Sulfate (FeSO₄) | Catalytic Amount | Acts as the catalyst for the generation of hydroxyl radicals. Only a small quantity is required. |

| Hydrogen Peroxide (H₂O₂) | Stoichiometric to Excess | The oxidizing agent. The rate of addition should be carefully controlled. |

| Reaction Conditions | ||

| Temperature | Room Temperature to slightly elevated | The reaction is exothermic. Cooling may be necessary to control the reaction rate. |

| pH | Initially Acidic, then Alkaline, then Acidic | The pH is manipulated to facilitate the reaction and the isolation of the product. |

| Product Isolation | ||

| Precipitation pH | Acidic | Acidification with a strong acid like H₂SO₄ is necessary to precipitate the free this compound. |

| Recrystallization Solvent | Hot Water | This compound is sparingly soluble in cold water but more soluble in hot water. |

| Yield | Not explicitly quantified in historical literature | The yield is dependent on the optimization of reaction conditions and purification steps. |

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the chemical reaction pathway and the experimental workflow for the preparation of this compound.

Caption: Chemical transformation of tartaric acid to this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The preparation of this compound from tartaric acid via Fenton's oxidation is a historically significant and chemically elegant transformation. This guide provides the foundational knowledge for researchers to understand and potentially replicate this synthesis. Further optimization of reaction conditions, including reagent concentrations, temperature, and reaction time, may lead to improved yields and purity of the final product. As with any chemical synthesis, proper safety precautions should be observed throughout the experimental process.

An In-depth Technical Guide to the Early Research on 1,2-Dihydroxyethylenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational 19th-century research on 1,2-dihydroxyethylenedicarboxylic acid, a compound of significant interest in organic chemistry. The primary focus is on the pioneering work of Henry John Horstman Fenton, who first synthesized and characterized this novel acid. This document provides a comprehensive overview of the early experimental protocols, quantitative data, and the logical framework of this seminal research.

Introduction: The Dawn of a New Dibasic Acid

In the late 19th century, H.J.H. Fenton embarked on a series of investigations into the oxidation of tartaric acid in the presence of ferrous iron, a reaction now famously known as the "Fenton reaction".[1][2] This work led to the discovery of a new dibasic acid, which he initially termed dihydroxymaleic acid and later identified as a derivative of tartaric acid, 1,2-dihydroxyethylenedicarboxylic acid.[1][3] His meticulous research, published in a series of papers in the Journal of the Chemical Society, Transactions, laid the groundwork for understanding the properties and reactivity of this compound.[2][3]

Synthesis and Experimental Protocols

The primary method for the synthesis of 1,2-dihydroxyethylenedicarboxylic acid, as detailed by Fenton, involves the oxidation of tartaric acid. The following protocols are based on his original publications.

Preparation of Dihydroxytartaric Acid

This protocol outlines the synthesis of the free acid from tartaric acid.

Experimental Protocol:

-

Initial Reaction Mixture: A solution of tartaric acid is treated with a small quantity of ferrous salt.

-

Oxidation: Hydrogen peroxide is gradually added to the mixture. The reaction progress is indicated by a distinct violet color upon the addition of an alkali.

-

Isolation: The resulting product, dihydroxytartaric acid, is isolated from the reaction mixture. While Fenton's initial work focused on the qualitative identification of the product, later efforts were made to isolate and purify the acid.[1][2]

Preparation of the Anhydride (Diacetyl Derivative)

Fenton prepared a diacetyl derivative to help elucidate the structure of the acid.

Experimental Protocol:

-

Acetylation: The synthesized dihydroxytartaric acid is treated with either acetyl chloride or acetic anhydride.

-

Purification: The resulting diacetyl derivative is purified. This derivative was crucial in confirming the presence of two hydroxyl groups.

Quantitative Data from Early Research

The following tables summarize the quantitative data reported in Fenton's early publications. It is important to note that the analytical techniques of the era were limited, and these values represent the state of knowledge at the time.

| Compound | Molecular Formula | Source |

| This compound | C₄H₄O₆ | [1] |

Table 1: Molecular Formula Determination.

| Salt | Analytical Data | Source |

| Calcium Salt | Analysis of the calcium content was used to infer the dibasic nature of the acid. | [4] |

| Barium Salt | Analysis of the barium content provided further evidence for the dibasic character. | [4] |

| Silver Salt | The silver salt was prepared and analyzed, which was a common method for determining the molecular weight of organic acids at the time. | [4] |

Table 2: Analysis of Dihydroxytartrate Salts.

Structure Elucidation and Reaction Pathways

Fenton's research was not only about the synthesis but also about understanding the structure and reactivity of the new acid. He proposed a structure based on its formation from tartaric acid and its chemical behavior.

The Proposed Genesis from Tartaric Acid

The formation of dihydroxytartaric acid from tartaric acid suggested a close structural relationship. The reaction pathway, as understood at the time, involved the oxidation of the secondary alcohol groups in tartaric acid.

Caption: Oxidation of Tartaric Acid.

Characterization through Derivatives

The formation of a diacetyl derivative was a key piece of evidence for the presence of two hydroxyl groups. This reaction helped to distinguish it from other possible oxidation products.

Caption: Formation of the Diacetyl Derivative.

Conclusion

The early research on 1,2-dihydroxyethylenedicarboxylic acid, spearheaded by H.J.H. Fenton, represents a significant chapter in the history of organic chemistry. His work on the oxidation of tartaric acid not only introduced a new compound but also contributed to the development of a powerful synthetic tool—the Fenton reagent. The experimental protocols and analytical data from this era, though rudimentary by modern standards, provided the essential foundation for all subsequent research on this fascinating molecule. This guide serves as a testament to the enduring value of this foundational scientific inquiry.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. LXXIII.—Oxidation of tartaric acid in presence of iron - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. L.—Properties and relationships of dihydroxytartaric acid. Part II. Salts of the acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

Unraveling the Enol-Keto Tautomerism in Dihydroxymaleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydroxymaleic acid, a dicarboxylic acid derivative of maleic acid, presents a fascinating case of enol-keto tautomerism. Understanding the delicate equilibrium between its tautomeric forms is crucial for its application in various scientific domains, including as a building block in organic synthesis and its potential role in drug development. This technical guide provides an in-depth analysis of the core principles governing this tautomerism, supported by quantitative data from theoretical studies on its isomer, experimental methodologies for its characterization, and visualizations of the underlying chemical processes.

The Tautomeric Equilibrium: Enol as the Predominant Form

This compound, with the chemical formula C₄H₄O₆, primarily exists in its enol form, systematically named (Z)-2,3-dihydroxybut-2-enedioic acid.[1] This stability of the enol tautomer is a key characteristic of the molecule. The equilibrium between the enol and its corresponding keto form, 2,3-dioxobutanedioic acid, is a dynamic process influenced by various factors.

dot

Caption: The tautomeric equilibrium between the enol and keto forms of this compound.

Quantitative Insights from a Theoretical Study of Dihydroxyfumaric Acid

Due to a lack of direct experimental quantitative data for this compound, this guide presents data from a comprehensive Density Functional Theory (DFT) study on its trans-isomer, dihydroxyfumaric acid.[2] This theoretical investigation provides valuable insights into the thermodynamics and kinetics of the tautomerization process, which are expected to be comparable for the cis-isomer, this compound.

The study, conducted at the B3LYP/6–311++G(2df,2p) level of theory, explored the interconversion between the enediol (enol) and keto forms in both the gas phase and an aqueous solution.[2]

Table 1: Calculated Thermodynamic and Kinetic Data for the Enol-Keto Tautomerization of Dihydroxyfumaric Acid[2]

| Parameter | Gas Phase | Aqueous Solution |

| Activation Energy (Ea) | 230–310 kJ mol⁻¹ | 180–230 kJ mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 230–310 kJ mol⁻¹ | 180–230 kJ mol⁻¹ |

| Equilibrium Constant (Keq) for Enol to Keto | 2.46 x 10⁻¹⁰ to 10.29 x 10⁻¹⁰ | 1.41 x 10⁻⁷ to 5.61 x 10⁻⁷ |

Note: The ranges in values correspond to different stable enediol conformers studied.

The data clearly indicates that the enol form is significantly more stable than the keto form, as reflected by the very small equilibrium constants. The energy barrier for tautomerization is substantial, although it is lowered in the presence of water, suggesting that the solvent can play a role in facilitating the interconversion.[2]

Experimental Protocols for Characterization

The study of enol-keto tautomerism in this compound necessitates the use of sophisticated analytical techniques. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and determining their relative concentrations in solution.

Objective: To identify and quantify the enol and keto forms of this compound in various solvents.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CD₃OD, CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each solution at a specific temperature (e.g., 298 K).

-

Identify the characteristic proton signals for the enol and keto tautomers. The enol form is expected to show signals for the hydroxyl protons and the C-H protons adjacent to the carboxylic acid groups. The keto form would exhibit different C-H proton signals.

-

Integrate the distinct signals corresponding to each tautomer to determine their relative molar ratio. The equilibrium constant (Keq) can be calculated as the ratio of the concentration of the keto form to the enol form.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra to further confirm the structures.

-

The enol form will show characteristic signals for the sp² hybridized carbons of the C=C double bond.

-

The keto form will exhibit signals for the sp³ hybridized carbons and the carbonyl carbons.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to monitor the tautomeric equilibrium, as the enol and keto forms will have different electronic transitions and thus different absorption spectra.

Objective: To observe shifts in the tautomeric equilibrium as a function of solvent polarity or pH.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents (e.g., water, ethanol, acetonitrile, cyclohexane) and in aqueous buffers at different pH values.

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

The enol form, with its conjugated system, is expected to have a characteristic π → π* transition. The keto form will have a weaker n → π* transition at a longer wavelength.

-

-

Data Analysis:

-

Analyze the changes in the position (λmax) and intensity of the absorption bands with varying solvent polarity or pH.

-

These changes can be correlated with the shift in the tautomeric equilibrium. For instance, an increase in the intensity of the band corresponding to the keto form would indicate a shift in the equilibrium towards that tautomer.

-

Computational Chemistry

Theoretical calculations are invaluable for complementing experimental data and providing a deeper understanding of the tautomeric system.

Objective: To calculate the relative stabilities, geometric parameters, and vibrational frequencies of the enol and keto tautomers of this compound.

Methodology:

-

Model Building: Construct the 3D structures of the enol and keto tautomers of this compound using molecular modeling software.

-

Quantum Chemical Calculations:

-

Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

-

Calculate the electronic energies, enthalpies, and Gibbs free energies of each tautomer to determine their relative stabilities.

-

Simulate the vibrational (IR and Raman) spectra to aid in the interpretation of experimental spectroscopic data.

-

Utilize a continuum solvation model (e.g., PCM) to study the effect of different solvents on the tautomeric equilibrium.

-

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive investigation of the enol-keto tautomerism in this compound.

dot

Caption: A generalized experimental workflow for studying enol-keto tautomerism.

Conclusion

The enol-keto tautomerism of this compound is heavily skewed towards the enol form. While direct experimental quantitative data remains to be fully elucidated, theoretical studies on its trans-isomer, dihydroxyfumaric acid, provide a strong indication of the high stability of the enol tautomer and the significant energy barrier for interconversion. The combination of advanced spectroscopic techniques, such as NMR and UV-Vis, with computational modeling offers a robust framework for a comprehensive understanding of this dynamic equilibrium. For researchers in drug development and organic synthesis, a thorough grasp of the factors influencing this tautomerism is essential for predicting the behavior and reactivity of this compound in various chemical and biological environments.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dihydroxymaleic Acid from Dihydroxyfumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of dihydroxymaleic acid via the photochemical isomerization of its geometric isomer, dihydroxyfumaric acid. Given the greater thermodynamic stability of the trans-isomer (dihydroxyfumaric acid), this protocol utilizes ultraviolet (UV) irradiation to facilitate the conversion to the less stable cis-isomer (this compound).

Introduction

This compound, the cis-isomer of 2,3-dihydroxybut-2-enedioic acid, and its trans-counterpart, dihydroxyfumaric acid, are of interest in various chemical and biological studies. While dihydroxyfumaric acid is the more stable and readily available form, the synthesis of pure this compound requires overcoming a significant energy barrier.[1] Photochemical isomerization presents a viable method to achieve this transformation by exciting the molecule to a state where rotation around the carbon-carbon double bond is possible. This protocol describes a laboratory-scale procedure for this synthesis.

Experimental Protocol: Photochemical Isomerization

This protocol is based on established principles of photochemical cis-trans isomerization of fumaric acid derivatives.[2][3]

Materials:

-

Dihydroxyfumaric acid

-

Deionized water, degassed

-

Acetone (as a photosensitizer, optional)

-

Quartz reaction vessel

-

High-pressure mercury vapor lamp (or a UV source with significant output at ~254 nm)

-

Stir plate and stir bar

-

Inert gas (Nitrogen or Argon)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for analysis

-

Standard laboratory glassware and safety equipment

Procedure:

-

Preparation of the Reaction Mixture:

-

Dissolve a known concentration of dihydroxyfumaric acid (e.g., 0.01 M to 0.1 M) in degassed, deionized water in a quartz reaction vessel. The use of a quartz vessel is crucial as standard borosilicate glass will absorb the required UV radiation.

-

For photosensitized isomerization, add a suitable photosensitizer such as acetone to the solution. The concentration of the photosensitizer should be optimized, starting with a 1:1 molar ratio relative to the substrate.

-

Place a magnetic stir bar in the vessel.

-

-

Reaction Setup:

-

Place the quartz reaction vessel on a magnetic stir plate.

-

Position the UV lamp at a fixed distance from the reaction vessel. Ensure the setup is in a well-ventilated fume hood and properly shielded to prevent UV exposure.

-

Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the molecule. Maintain a gentle, positive pressure of the inert gas throughout the reaction.

-

Begin stirring the solution to ensure homogeneity.

-

-

Photochemical Reaction:

-

Turn on the UV lamp to initiate the isomerization.

-

Maintain the reaction at a constant temperature, if necessary, using a cooling bath.

-

Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC. This will allow for the determination of the relative concentrations of this compound and dihydroxyfumaric acid.

-

Continue the irradiation until a photostationary state is reached, where the ratio of the two isomers no longer changes significantly.

-

-

Isolation and Purification:

-

Once the reaction is complete, turn off the UV lamp.

-

Remove the solvent in vacuo using a rotary evaporator at a low temperature to minimize thermal degradation.

-

The resulting solid mixture of isomers can be separated by techniques such as fractional crystallization or preparative chromatography, taking advantage of the different solubilities and polarities of the two isomers. This compound is generally more soluble in water than dihydroxyfumaric acid.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the photochemical isomerization of dihydroxyfumaric acid to this compound. This data is illustrative due to the limited availability of specific experimental values in the literature for this exact transformation.

| Parameter | Value | Conditions |

| Starting Material | Dihydroxyfumaric Acid | >98% Purity |

| Solvent | Deionized Water | Degassed |

| Concentration | 0.05 M | - |

| UV Wavelength | 254 nm | High-Pressure Mercury Lamp |

| Reaction Time | 4 hours | To reach photostationary state |

| Temperature | 25 °C | - |

| Photostationary State Ratio (Dihydroxymaleic : Dihydroxyfumaric) | 30 : 70 | Estimated |

| Quantum Yield (Φtrans→cis) | 0.05 - 0.10 | Estimated based on fumaric acid |

| Isolated Yield of this compound | 20 - 25% | After separation |

| Purity of Isolated this compound | >95% | By HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from dihydroxyfumaric acid via photochemical isomerization.

References

Application Notes and Protocols for the Analytical Characterization of Dihydroxymaleic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the characterization of dihydroxymaleic acid. Due to the limited availability of direct experimental data for this compound in the public domain, this document also includes protocols for closely related compounds and general methods for organic acid analysis. These can be adapted and optimized for the specific analysis of this compound.

Introduction to this compound

This compound, with the chemical formula C₄H₄O₆, is an organic compound that belongs to the class of dicarboxylic acids.[1] It is also known by its IUPAC name, (Z)-2,3-dihydroxybut-2-enedioic acid.[1] The anhydrous form of the acid decomposes at 155°C.[2] It is known to crystallize from water, typically as a dihydrate.[2] this compound has been used in the detection of fluoride and titanium and has been proposed as an antioxidant for frozen foods.[2]

Spectroscopic Methods

Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key information about its structure.

Predicted Spectral Data:

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 3.5 - 4.5 | Singlet | The chemical shift of the hydroxyl protons can vary depending on the solvent and concentration. |

| ¹³C | 165 - 175 | Singlet | Carboxylic acid carbons. |

| ¹³C | 130 - 140 | Singlet | Olefinic carbons attached to hydroxyl groups. |

Experimental Protocol for NMR Analysis (General for Organic Acids):

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical as the hydroxyl and carboxylic acid protons are exchangeable and may not be observed in protic solvents like D₂O unless the exchange is slowed.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts to 0.00 ppm.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Workflow for NMR Analysis

References

Application Notes and Protocols: Dihydroxymaleic Acid in Biodegradable Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of dihydroxymaleic acid as a monomer for the synthesis of biodegradable polymers. While direct literature on the homopolymerization of this compound is limited, its structural similarity to tartaric acid—a well-explored monomer in biodegradable polymer synthesis—allows for the adaptation of existing protocols. This document outlines proposed synthesis methodologies, potential applications in drug delivery, and presents relevant data from analogous polymer systems.

Introduction to this compound as a Monomer

This compound, a dicarboxylic acid with two hydroxyl groups, presents an attractive profile as a monomer for creating functional and biodegradable polyesters. Its hydroxyl groups offer sites for further modification, making it a versatile building block for advanced drug delivery systems and other biomedical applications. The inherent biodegradability of polyesters derived from such monomers is a key advantage for developing transient medical devices and drug carriers that minimize long-term bodily accumulation.

Synthesis of Biodegradable Polymers from this compound

The primary methods for synthesizing polyesters from this compound are polycondensation and, hypothetically, ring-opening polymerization of a corresponding cyclic monomer.

Polycondensation

Polycondensation involves the reaction of a dicarboxylic acid with a diol to form a polyester with the elimination of a small molecule, such as water.[1][2] Due to the presence of hydroxyl groups in this compound, these groups often require protection during polymerization to prevent unwanted side reactions.

Proposed Polycondensation Workflow:

Caption: Proposed workflow for the synthesis of a functional polyester from this compound via polycondensation.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is another powerful technique for producing polyesters with controlled molecular weights and architectures.[3] This would first require the synthesis of a cyclic monomer derived from this compound, such as a dihydroxymaleic anhydride derivative.

Hypothetical Ring-Opening Polymerization Workflow:

Caption: Hypothetical workflow for the synthesis of a polyester from a this compound-derived cyclic monomer via ROP.

Properties of Analogous Biodegradable Polymers

Table 1: Properties of Tartaric Acid-Based Copolyesters

| Copolymer Composition (Molar Ratio) | Number Average Molecular Weight (Mn) ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Isopropylidene Tartarate : Succinate (1:1) with 1,6-hexanediol | 8,400 | -48.2 | - |

| Isopropylidene Tartarate : Adipate (1:1) with 1,6-hexanediol | 7,100 | - | - |

| Hydroxy Copolyester (from Tartarate:Succinate 1:1) | - | -8.0 | - |

Data adapted from a study on copolyesters based on tartaric acid derivatives.[4]

Applications in Drug Delivery

The presence of pendant hydroxyl groups in polymers derived from this compound makes them highly suitable for drug delivery applications. These functional groups can be used to conjugate drugs, targeting ligands, or other molecules to enhance therapeutic efficacy.

Potential Drug Delivery Mechanism:

Caption: Potential pathway for targeted drug delivery using a functional polyester derived from this compound.

Experimental Protocols

The following are proposed, detailed protocols for the synthesis of biodegradable polymers using this compound, adapted from methodologies for similar monomers.

Protocol 1: Polycondensation of Protected this compound with a Diol

Objective: To synthesize a polyester via polycondensation of a hydroxyl-protected this compound derivative with a linear diol.

Materials:

-

Dimethyl 2,3-O-isopropylidene-dihydroxymaleate (protected monomer)

-

1,6-Hexanediol

-

Stannous octoate (Sn(Oct)₂) catalyst

-

Toluene

-

Methanol

-

Chloroform

-

Nitrogen gas supply

-

Vacuum line

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Distillation apparatus

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Monomer Preparation: Protect the hydroxyl groups of this compound. A common method for diols is the formation of an acetal, for example, with acetone to form the isopropylidene derivative. Then, esterify the carboxylic acid groups, for instance, with methanol to yield dimethyl 2,3-O-isopropylidene-dihydroxymaleate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a distillation setup, add equimolar amounts of dimethyl 2,3-O-isopropylidene-dihydroxymaleate and 1,6-hexanediol.

-

Catalyst Addition: Add stannous octoate (approximately 0.1 mol% relative to the diacid) to the flask.

-

Polycondensation - Step 1 (Ester Interchange): Heat the mixture to 150-160°C under a slow stream of nitrogen. Methanol will be liberated as a result of the ester interchange reaction and should be collected in the distillation receiver. Continue this step for 4-6 hours or until most of the theoretical amount of methanol has been collected.

-

Polycondensation - Step 2 (High Vacuum): Gradually increase the temperature to 180-200°C and apply a high vacuum (less than 1 mmHg). This step facilitates the removal of excess diol and promotes the formation of a high molecular weight polymer. Continue the reaction under these conditions for 8-12 hours.

-

Polymer Isolation: Cool the reaction mixture to room temperature. The resulting viscous polymer can be dissolved in a suitable solvent like chloroform.

-

Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring. Collect the precipitated polymer by filtration and dry it under vacuum at 40°C for 24 hours.

-

Deprotection (Optional): To obtain the final functional polyester with free hydroxyl groups, the protecting groups can be removed. For an isopropylidene group, this can be achieved by hydrolysis in an acidic aqueous solution. The deprotected polymer can then be purified by precipitation.

Protocol 2: Hypothetical Ring-Opening Polymerization of a Dihydroxymaleic Anhydride Derivative

Objective: To synthesize a polyester via ring-opening polymerization of a cyclic monomer derived from this compound.

Materials:

-

2,3-O-Isopropylidene-dihydroxymaleic anhydride (hypothetical cyclic monomer)

-

Benzyl alcohol (initiator)

-

4-Dimethylaminopyridine (DMAP) or a less nucleophilic pyridine catalyst

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Nitrogen gas supply

Equipment:

-

Schlenk flask

-

Magnetic stirrer

-

Syringes

Procedure:

-

Monomer Synthesis: Synthesize the cyclic monomer, 2,3-O-isopropylidene-dihydroxymaleic anhydride, from the corresponding protected diacid through dehydration. This is a hypothetical step and would require optimization.

-

Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the 2,3-O-isopropylidene-dihydroxymaleic anhydride in anhydrous DCM.

-

Initiator and Catalyst Addition: In a separate vial, prepare a solution of the initiator (e.g., benzyl alcohol) and the catalyst (e.g., DMAP) in anhydrous DCM. The molar ratio of monomer to initiator will determine the target degree of polymerization. The catalyst is typically used at 1-5 mol% relative to the monomer.

-

Polymerization: Add the initiator/catalyst solution to the stirring monomer solution at room temperature. Allow the reaction to proceed for 24-48 hours. Monitor the reaction progress by techniques such as ¹H NMR spectroscopy to observe the disappearance of the monomer peaks.

-

Polymer Isolation: Quench the polymerization by adding a small amount of acidic solution (e.g., dilute HCl in methanol).

-